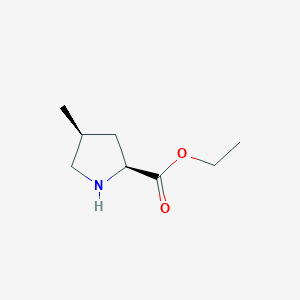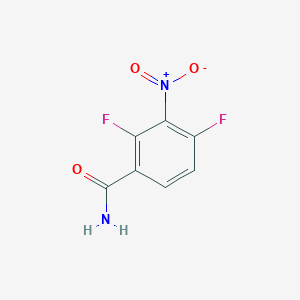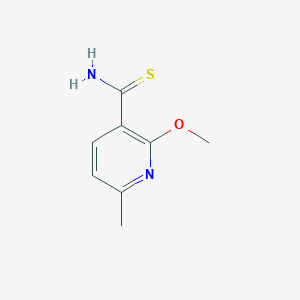
2-Methoxy-6-methylpyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methylpyridine-3-carbothioamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Méthodes De Préparation
The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Analyse Des Réactions Chimiques
2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-6-methylpyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-methylpyridine-3-carbothioamide can be compared with other similar compounds, such as:
6-Methoxypyridine-3-carbothioamide: This compound has a similar structure but lacks the methyl group at the 6-position.
2-Methoxypyridine-3-carbothioamide: This compound lacks the methyl group at the 6-position and has slightly different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research contexts .
Propriétés
Formule moléculaire |
C8H10N2OS |
|---|---|
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
2-methoxy-6-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12) |
Clé InChI |
TXVCNXZQMLBMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=S)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



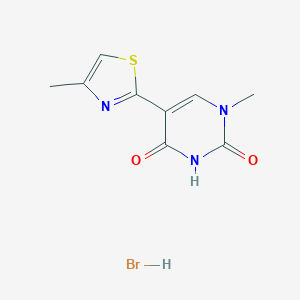
![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)
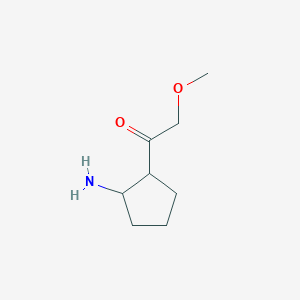

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)

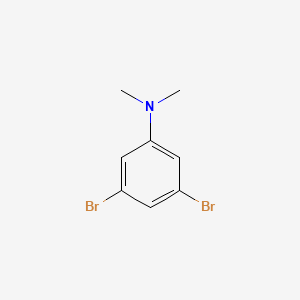
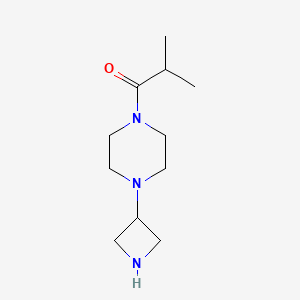
![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
